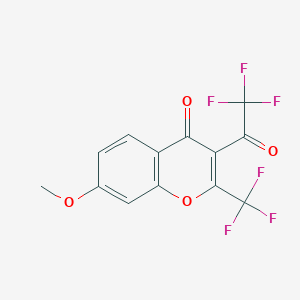

7-Methoxy-3-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)-4H-chromen-4-one

Description

7-Methoxy-3-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by three key substituents:

- 7-Methoxy group: Enhances electron density in the aromatic system and influences steric interactions .

- 2-(Trifluoromethyl) group: Another EWG that improves lipophilicity and metabolic stability compared to non-fluorinated analogs .

This compound belongs to the flavone family, which is known for diverse biological activities, including antimicrobial and anticancer properties . Its structural uniqueness lies in the combination of two trifluorinated groups, which may confer distinct physicochemical and pharmacological profiles.

Properties

Molecular Formula |

C13H6F6O4 |

|---|---|

Molecular Weight |

340.17 g/mol |

IUPAC Name |

7-methoxy-3-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)chromen-4-one |

InChI |

InChI=1S/C13H6F6O4/c1-22-5-2-3-6-7(4-5)23-11(13(17,18)19)8(9(6)20)10(21)12(14,15)16/h2-4H,1H3 |

InChI Key |

IRVFBJPQAYJSTO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation typically involves a two-step approach:

- Step 1: Construction of the chromone core substituted with a trifluoromethyl group at position 2 and a methoxy group at position 7.

- Step 2: Introduction of the trifluoroacetyl group at position 3 via trifluoroacetylation of an appropriate chromone precursor.

This strategy leverages the reactivity of chromone derivatives and the electrophilic nature of trifluoroacetic anhydride or trifluoroacetylating agents.

Synthesis from (E)-3-(dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

A well-documented method involves the trifluoroacetylation of (E)-3-(dimethylamino)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one as the key precursor:

- The precursor is dissolved in dry 1,2-dichloroethane and cooled in an ice bath.

- Trifluoroacetic anhydride is added dropwise to the solution.

- The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

- Subsequently, the mixture is heated at 100 °C for approximately 4 hours until the starting material is fully consumed.

- Work-up involves washing with saturated aqueous sodium bicarbonate and extraction with dichloromethane.

- The organic phase is dried over sodium sulfate and concentrated.

- The crude product is purified by column chromatography using a hexane-ethyl acetate gradient.

- The product obtained is 7-methoxy-3-(2,2,2-trifluoroacetyl)-4H-chromen-4-one as a white solid with yields around 59% to 75% depending on conditions.

One-Pot Synthesis via Double Trifluoroacetylation

An alternative method reported involves a one-pot synthesis starting from 4-methoxy-2-hydroxyacetophenone:

- The starting material undergoes double trifluoroacetylation using trifluoroacetic anhydride under reflux conditions.

- This is followed by a dehydration step leading to the formation of this compound.

- The reaction proceeds via an intermediate that was detected and characterized, supporting the proposed mechanism involving sequential trifluoroacetylation and ring closure.

- This method avoids the use of solvents and provides high yields, making it efficient and environmentally favorable.

Reaction Conditions and Catalysts

- The use of strong acid catalysts such as trifluoromethanesulfonic acid supported on titania has been explored to enhance trifluoroacetylation efficiency.

- These catalysts exhibit very strong acid sites and can improve reaction rates and selectivity.

- The acid strength and catalyst properties vary with calcination temperature of the support, influencing the reaction outcome.

Reaction Mechanism Insights

- The trifluoroacetylation proceeds via nucleophilic attack of the chromone precursor on the electrophilic trifluoroacetyl species.

- The intermediate formation and subsequent dehydration steps lead to the chromone ring closure with trifluoroacetyl substitution at position 3.

- Spectroscopic studies (NMR, IR) confirm the presence of trifluoroacetyl and trifluoromethyl groups.

- X-ray crystallography data support the structural assignment and confirm the substitution pattern on the chromone ring.

Data Table: Summary of Key Preparation Parameters and Outcomes

Research Outcomes and Analytical Data

- NMR Spectroscopy: Characteristic signals for trifluoromethyl (–CF3) and trifluoroacetyl (–COCF3) groups observed. The methoxy group at position 7 shows a singlet around 3.9 ppm in 1H NMR.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (e.g., m/z 484 for C13H7F6O4).

- X-ray Crystallography: Confirms the substitution pattern, non-planarity of the chromone ring system, and the presence of trifluoromethyl and trifluoroacetyl substituents.

- Reaction Mechanism Studies: Detection of intermediates and mechanistic proposals support the stepwise electrophilic trifluoroacetylation and ring closure pathway.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

7-Methoxy-3-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular effects.

Comparison with Similar Compounds

Table 1: Substituent Analysis of Chromen-4-one Derivatives

*Calculated based on molecular formula.

Key Observations:

- Electron-Withdrawing Effects: The target compound’s 3-trifluoroacetyl and 2-trifluoromethyl groups create a highly electron-deficient chromenone core, contrasting with analogs like (methyl at C2) or (methoxyphenyl at C3). This may increase reactivity in nucleophilic substitution or Michael addition reactions .

- Lipophilicity : Trifluoromethyl groups enhance membrane permeability compared to hydroxyl or methoxy substituents, as seen in (clogP ~2.5 vs. ~3.5 for the target compound) .

Physicochemical Properties

Table 2: Property Comparison

- Thermal Stability: The trifluoroacetyl group may reduce thermal stability compared to non-acetylated analogs .

- Crystallinity : Compounds with planar substituents (e.g., phenyl in ) exhibit stronger π-π stacking, whereas bulky trifluorinated groups may disrupt crystal packing .

Biological Activity

7-Methoxy-3-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple trifluoromethyl groups that enhance its biological activity through increased metabolic stability and lipid solubility. The chemical formula is with a molecular weight of approximately 357.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇F₆O₃ |

| Molecular Weight | 357.5 g/mol |

| Solubility | Soluble in acetone (50 mg/mL) |

| Fluorescence | λ ex 333 nm; λ em 416 nm in methanol |

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of trifluoromethyl groups in this compound is believed to enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Cholinesterase Inhibition

Inhibition of cholinesterases is a critical mechanism for compounds targeting neurodegenerative diseases such as Alzheimer's. Studies have shown that related compounds within the coumarin family can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential for this compound to exhibit similar effects.

- IC50 Values : Related compounds have shown IC50 values ranging from 10.4 μM to 19.2 μM against AChE and BChE, indicating moderate inhibitory activity .

Anti-inflammatory Properties

Coumarins are also recognized for their anti-inflammatory effects. The compound's structural features may contribute to its ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory pathways.

Case Studies

- Neuroprotective Effects : A study on similar coumarins demonstrated their ability to protect neuronal cells from hydrogen peroxide-induced damage. The protective effects were attributed to their antioxidant properties and ability to inhibit AChE activity .

- Cytotoxicity Against Cancer Cells : Preliminary studies have evaluated the cytotoxic effects of coumarin derivatives against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

The biological activity of this compound is likely mediated through several mechanisms:

- Interaction with Enzymes : The trifluoromethyl groups enhance the compound's binding affinity to enzyme active sites through halogen bonding interactions.

- Modulation of Signaling Pathways : By inhibiting key enzymes involved in inflammatory and oxidative stress pathways, the compound may modulate cellular signaling mechanisms favorably.

Q & A

Q. What are the common synthetic routes for 7-Methoxy-3-(2,2,2-trifluoroacetyl)-2-(trifluoromethyl)-4H-chromen-4-one?

Methodological Answer: The synthesis typically involves sequential functionalization of the chromen-4-one scaffold. A key step is the introduction of the trifluoroacetyl group at position 3, often achieved via acylation using trifluoroacetic anhydride under controlled conditions. For example, similar derivatives were synthesized by reacting deoxybenzoin intermediates with trifluoroacetic anhydride in pyridine, followed by purification via recrystallization . Methoxy and trifluoromethyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation, requiring careful optimization of reaction temperature and catalysts to avoid side reactions.

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substituent positions and purity. High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (SC-XRD) is essential for resolving structural ambiguities, such as the orientation of the trifluoroacetyl group. Software like SHELXL is widely used for refining crystallographic data, particularly for handling disorder in trifluoromethyl groups . For example, SHELXL’s robust algorithms improve R-factors in structures with high thermal motion .

Q. How do the electron-withdrawing substituents (e.g., trifluoromethyl, trifluoroacetyl) influence the compound’s electronic properties?

Methodological Answer: Density Functional Theory (DFT) calculations can model the electron-deficient nature of the chromen-4-one core due to these substituents. The trifluoromethyl group at position 2 and trifluoroacetyl at position 3 reduce electron density in the aromatic system, as evidenced by downfield shifts in NMR spectra for adjacent carbons . This electronic profile may enhance reactivity in electrophilic substitution or coordination with metal catalysts.

Advanced Questions

Q. How can tautomerism or polymorphism affect the biological activity of this compound?

Methodological Answer: Tautomerism in the chromen-4-one core (e.g., keto-enol equilibria) can alter binding affinity to biological targets. For example, hydroxylated isoflavones exhibit tautomer-dependent inhibition of Formyl Peptide Receptors (FPRs) . Polymorphism, observed in similar trifluoromethylated flavones, requires controlled crystallization conditions (e.g., solvent polarity, cooling rates) to isolate therapeutically relevant polymorphs . Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are used to monitor phase transitions.

Q. What strategies resolve contradictions in bioactivity data across different studies?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., solvent polarity, cell lines). A meta-analysis of structure-activity relationship (SAR) studies on trifluoromethylated chromen-4-ones reveals that the methoxy group at position 7 enhances antibacterial activity, while the trifluoroacetyl group at position 3 may reduce solubility, affecting bioavailability . Normalizing data against control compounds with known activity (e.g., vanillic acid derivatives ) improves cross-study comparability.

Q. How can computational modeling predict interactions between this compound and enzyme targets?

Methodological Answer: Molecular docking studies (e.g., AutoDock Vina) simulate binding modes to enzymes like cyclooxygenase-2 (COX-2) or bacterial topoisomerases. For example, trifluoromethyl groups in similar flavones exhibit hydrophobic interactions with active-site residues, while methoxy groups participate in hydrogen bonding . Machine learning models trained on SAR datasets can prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.